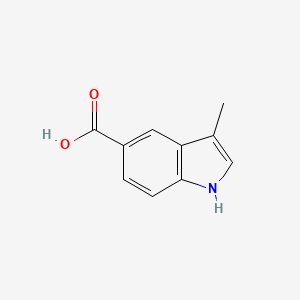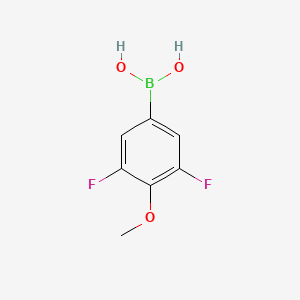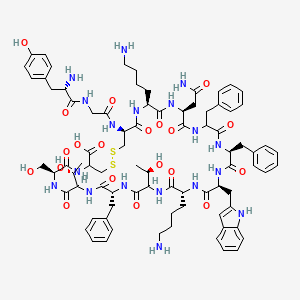
1-N-Tyr-somatostatina
Descripción general
Descripción
“1-N-Tyr-somatostatin” is a biochemical variant of somatostatin . It is also known by other synonyms such as “Tyr (1)-somatostain 14”, “1-N-Tyr-somatostatin”, “Tyr-8-trp-somatostatin 14”, and "Somatostatin, N-tyr (1)" . The empirical formula of this compound is C82H108N18O20S2 and it has a molecular weight of 1729.97 .
Molecular Structure Analysis
“1-N-Tyr-somatostatin” contains a total of 236 bonds, including 128 non-H bonds, 49 multiple bonds, 28 rotatable bonds, 15 double bonds, and 34 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 13 secondary amides (aliphatic), and 3 primary amines .
Physical And Chemical Properties Analysis
“1-N-Tyr-somatostatin” is a white lyophilisate . Its InChI Key is HKWVRZAGMOSZAK-QHJNDZJOSA-N . The storage temperature for this compound is -20°C .
Aplicaciones Científicas De Investigación
Diagnóstico y terapia de neoplasias neuroendocrinas
La 1-N-Tyr-somatostatina juega un papel significativo en el diagnóstico y la terapia de neoplasias neuroendocrinas (NEN). Estos tumores a menudo sobreexpresan receptores de somatostatina (SSTR), convirtiéndolos en objetivos principales para los análogos de somatostatina. El compuesto se utiliza tanto en la imagenología como en el tratamiento de las NEN, ayudando a identificar los tumores y sirviendo como vehículo para la radioterapia .
Orientación a receptores duales para imagenología
El análogo ha sido modificado para dirigirse a múltiples subtipos de receptores de somatostatina, particularmente el subtipo 2 (SST2) y el subtipo 5 (SST5). Este enfoque de orientación dual tiene como objetivo ampliar el espectro de tumores detectables y mejorar la calidad de la imagenología. Una aplicación específica implica el uso de una versión radiactiva del compuesto para la tomografía por emisión de positrones (PET), proporcionando imágenes de alto contraste de tumores que expresan SST2 y SST5 .
Descubrimiento de biomarcadores
La investigación sobre la somatostatina y sus receptores ha llevado al descubrimiento de posibles biomarcadores para los tumores neuroendocrinos. La interacción del compuesto con los SSTR se puede utilizar para identificar marcadores que indican la presencia o progresión de estos tumores, contribuyendo al diagnóstico temprano y a las estrategias de tratamiento personalizadas .
Mecanismo De Acción
Target of Action
1-N-Tyr-Somatostatin, also known as Tyr(1)-somatostatin-14, primarily targets somatostatin receptors (SSTRs), which are widely expressed throughout the body . These receptors are especially prevalent in many solid tumors, particularly gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs) . The interaction between 1-N-Tyr-Somatostatin and its receptors leads to the internalization of the ligand-receptor complex .
Mode of Action
Upon binding to its targets, 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The actions of 1-N-Tyr-Somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . This interaction inhibits adenylyl cyclase upon activation , leading to a decrease in the production of cyclic AMP, a key intracellular messenger.
Biochemical Pathways
The interaction between 1-N-Tyr-Somatostatin and its receptors affects several biochemical pathways. Notably, the signaling pathways involved in the antitumor function of 1-N-Tyr-Somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . These pathways play crucial roles in cell proliferation, survival, and differentiation.
Pharmacokinetics
The pharmacokinetics of 1-N-Tyr-Somatostatin and its analogs have been studied extensively. For instance, radiolabeled analogs of 1-N-Tyr-Somatostatin have been developed with several radioelements to visualize the distribution of receptor overexpression in tumors . These analogs demonstrate increased efficacy and safety, as well as improved pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-N-Tyr-Somatostatin’s action are diverse and significant. It has been shown to have antineoplastic effects on various tumors via direct or indirect effects, or a combination of both . Furthermore, 1-N-Tyr-Somatostatin has been found to have antiangiogenic effects in colorectal cancer, both directly (involving the MAPK pathway) and indirectly (through VEGF production) .
Action Environment
The action, efficacy, and stability of 1-N-Tyr-Somatostatin can be influenced by various environmental factors. For instance, the expression of SSTRs, the primary targets of 1-N-Tyr-Somatostatin, is significantly enhanced in many solid tumors This suggests that the tumor microenvironment can influence the action of 1-N-Tyr-Somatostatin
Safety and Hazards
When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .
Análisis Bioquímico
Biochemical Properties
These receptors are G-protein-coupled receptors, and their interaction with 1-N-Tyr-Somatostatin triggers various cellular signaling pathways . The binding of 1-N-Tyr-Somatostatin to these receptors can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and affecting the activity of various enzymes .
Cellular Effects
1-N-Tyr-Somatostatin has a wide range of effects on various types of cells. It can inhibit the secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also suppresses the synthesis and secretion of various gastrointestinal hormones . In the immune system, 1-N-Tyr-Somatostatin has been shown to modulate the responses of lymphocytes to mitogens and T cell antigen receptor stimulation .
Molecular Mechanism
The molecular mechanism of action of 1-N-Tyr-Somatostatin involves its binding to somatostatin receptors on the cell membrane . This binding leads to the internalization of the ligand-receptor complex and triggers different cellular signaling pathways . These pathways can lead to effects such as the inhibition of adenylate cyclase and the regulation of tyrosine kinase, tyrosine phosphatase, nitric oxide synthase, and other signaling molecules .
Temporal Effects in Laboratory Settings
The effects of 1-N-Tyr-Somatostatin can change over time in laboratory settings. For example, the nuclear localization of 1-N-Tyr-Somatostatin increases significantly over time . This suggests that the redistribution mechanism or the kinetics of 1-N-Tyr-Somatostatin is different from that for other similar compounds .
Dosage Effects in Animal Models
The effects of 1-N-Tyr-Somatostatin can vary with different dosages in animal models
Metabolic Pathways
1-N-Tyr-Somatostatin is involved in various metabolic pathways. It can inhibit the secretion of several hormones, thereby affecting the metabolic processes regulated by these hormones . For example, by inhibiting the secretion of insulin, 1-N-Tyr-Somatostatin can affect glucose metabolism .
Transport and Distribution
1-N-Tyr-Somatostatin is transported and distributed within cells and tissues through its interaction with somatostatin receptors . After binding to these receptors, 1-N-Tyr-Somatostatin is internalized into the cell . The distribution of 1-N-Tyr-Somatostatin within cells and tissues can be influenced by the expression and distribution of somatostatin receptors .
Subcellular Localization
The subcellular localization of 1-N-Tyr-Somatostatin is likely to be influenced by its interaction with somatostatin receptors . After binding to these receptors on the cell membrane, 1-N-Tyr-Somatostatin is internalized into the cell . The specific compartments or organelles to which 1-N-Tyr-Somatostatin is directed within the cell would depend on the intracellular trafficking pathways of the somatostatin receptors .
Propiedades
IUPAC Name |
(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVRZAGMOSZAK-QHJNDZJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108N18O20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59481-23-1 | |
| Record name | Somatostatin, N-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


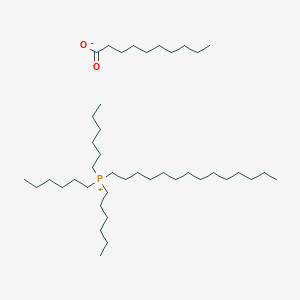


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)
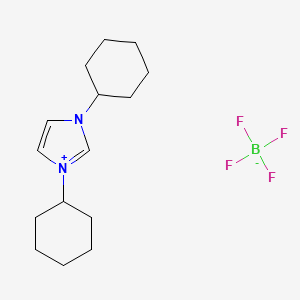

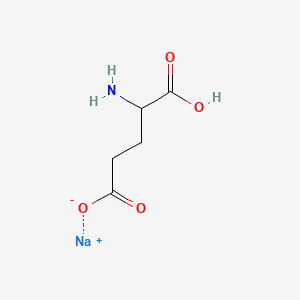
![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)


